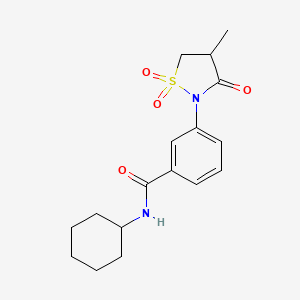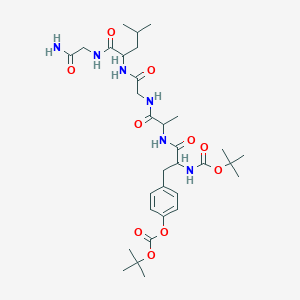
N-(4-butylphenyl)-N'-isopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-isopropylethanediamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is an analog of the synthetic cannabinoid AB-FUBINACA and is known for its potent agonistic activity towards the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
ADB-BUTINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors, which leads to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed in preclinical studies.
Biochemical and Physiological Effects
ADB-BUTINACA has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ADB-BUTINACA has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using ADB-BUTINACA in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. Additionally, its high potency can make it difficult to accurately dose in animal studies.
Zukünftige Richtungen
There are several future directions for research on ADB-BUTINACA. One area of interest is its potential use in the treatment of neurological disorders. Preclinical studies have shown promising results in animal models of Parkinson's disease, and further research is needed to investigate its potential therapeutic effects in humans.
Another area of interest is its potential use as a tool for investigating the endocannabinoid system. ADB-BUTINACA is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of endocannabinoid signaling.
Conclusion
In conclusion, ADB-BUTINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has analgesic, anti-inflammatory, and anxiolytic effects and has been investigated for its potential use in the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the endocannabinoid system. However, further research is needed to fully understand its potential therapeutic effects and limitations.
Synthesemethoden
The synthesis of ADB-BUTINACA involves the reaction of 4-butylbenzoyl chloride with isopropylamine in the presence of a base catalyst. The reaction mixture is then refluxed in toluene, and the resulting product is purified by column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
ADB-BUTINACA has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGUEYTRAUASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)


![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![N-(4-chlorophenyl)-3,5-dinitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B5058376.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)
![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)



![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)